2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate

Molecular hybridization Anticancer phenothiazines Quinobenzothiazines

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate is a hybrid molecule that covalently links a phenothiazine core to a 2-methylquinoline-4-carboxylic acid via an oxoethyl ester bridge. This architecture merges two privileged scaffolds—phenothiazine and quinoline—each independently associated with diverse biological activities.

Molecular Formula C25H18N2O3S
Molecular Weight 426.5 g/mol
Cat. No. B3468791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate
Molecular FormulaC25H18N2O3S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C25H18N2O3S/c1-16-14-18(17-8-2-3-9-19(17)26-16)25(29)30-15-24(28)27-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)27/h2-14H,15H2,1H3
InChIKeyZJQWIDXPLCFPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate – Procurement-Relevant Structural and Pharmacophoric Profile


2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate is a hybrid molecule that covalently links a phenothiazine core to a 2-methylquinoline-4-carboxylic acid via an oxoethyl ester bridge. This architecture merges two privileged scaffolds—phenothiazine and quinoline—each independently associated with diverse biological activities [1]. The compound belongs to the broader class of quinobenzothiazine derivatives, which are intentionally designed by molecular hybridization to combine pharmacophores and achieve properties not attainable by either scaffold alone [1]. Its structural formula (C₂₆H₁₈N₂O₄S) and the presence of the electron-rich phenothiazine sulfur atom alongside the quinoline nitrogen create distinct electronic and steric features that differentiate it from simpler quinoline-4-carboxylate esters or phenothiazine analogs lacking the quinoline moiety [1].

Why 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate Cannot Be Replaced by Generic In-Class Analogs


Although phenothiazine and quinoline derivatives are individually abundant, the specific covalent linkage in 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate creates a unique pharmacophoric geometry that cannot be reproduced by simple mixing or by analogs with alternative linkers [1]. The oxoethyl ester tether imposes a defined distance and orientation between the two aromatic systems, which is critical for any cooperative binding or polypharmacology effects. Replacing the phenothiazine with smaller heterocycles (e.g., thiophene) or substituting the 2-methylquinoline with other quinoline isomers alters the electronic distribution and molecular shape, leading to divergent biological readouts even within the same assay [1]. Therefore, procurement decisions that treat this compound as interchangeable with other “phenothiazine-quinoline hybrids” risk introducing uncontrolled variables that undermine experimental reproducibility and structure-activity relationship (SAR) interpretation.

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate – Quantitative Differentiation Evidence Against Comparators


Molecular Hybridization Advantage: Phenothiazine-Quinoline vs. Single-Pharmacophore Analogs

The deliberate fusion of phenothiazine and quinoline in a single molecule has been associated with antiproliferative activity against multiple cancer cell lines, whereas the individual building blocks (unsubstituted phenothiazine or 2-methylquinoline-4-carboxylic acid) show significantly weaker activity in the same assays [1]. For instance, aza-phenothiazines bearing a quinoline ring demonstrated IC₅₀ values in the low micromolar range (typically 1–10 µM) against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cancer lines, while the parent phenothiazine scaffold was essentially inactive at concentrations up to 100 µM [1]. This establishes a clear functional gain from the hybrid structure, although direct head-to-head data for the exact title compound are not publicly available.

Molecular hybridization Anticancer phenothiazines Quinobenzothiazines

Electronic Differentiation from Thiophene-Containing Analog

A very close structural analog, 2-oxo-2-(2-thienyl)ethyl 2-methyl-4-quinolinecarboxylate (ChemSpider ID 695876) , replaces the phenothiazine with a thiophene ring. This substitution removes the nitrogen atom and the second aromatic ring present in phenothiazine, significantly reducing the electron-donating capacity and altering the HOMO-LUMO gap. Computed properties indicate that the phenothiazine derivative has a larger polar surface area and higher polarizability, which are known to influence membrane permeability and target binding [1].

Electron-donating capacity HOMO-LUMO gap Phenothiazine vs. thiophene

Linker-Dependent Biological Outcome: Evidence from Phenothiazine-Dithiocarbamate Hybrids

In a series of phenothiazine derivatives where the 2-oxoethyl group was used as a linker to append various bioactive moieties, the compound 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (8a) exhibited potent cell cycle blocking activity with an IC₅₀ below 5 µM in HepG2 liver cancer cells [1]. The same study demonstrated that altering the linker or the attached moiety drastically changed the activity, underscoring the critical role of the 2-oxoethyl-phenothiazine substructure in conferring bioactivity [1].

Linker chemistry Cell cycle inhibition Phenothiazine hybrids

Anticancer Selectivity Profile of Quinobenzothiazine Scaffold

A review of quinobenzothiazine derivatives (phenothiazines fused or linked with quinoline) highlights that several members of this class exhibit selective cytotoxicity toward certain cancer cell lines while sparing non-malignant fibroblasts [1]. For example, compounds with a tetracyclic quinobenzothiazine core showed GI₅₀ values between 0.5 and 5 µM against leukemia and melanoma lines in the NCI-60 screen, with selectivity ratios >10 over normal fibroblasts [1]. This selectivity profile is attributed to the combined electronic effects of the phenothiazine sulfur and quinoline nitrogen, which are preserved in the title compound.

Quinobenzothiazine Cancer selectivity NCI-60 panel

Optimal Utilization Scenarios for 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate Based on Evidence


Phenothiazine-Quinoline SAR Probe in Oncology Drug Discovery

This compound is most appropriately deployed as a positive control or reference standard in structure-activity relationship campaigns exploring dual pharmacophore hybrids for anticancer applications. The low micromolar potency expected from the quinobenzothiazine class [1] and the linker-dependent activity confirmed by phenothiazine-dithiocarbamate hybrids [2] justify its use as a benchmark for newly synthesized analogs.

Calibration Standard for Electronic and Spectroscopic Studies

The unique electronic absorption and emission profiles resulting from the phenothiazine (electron donor) and quinoline (electron acceptor) combination make the compound suitable as a calibration standard in photophysical experiments. Its distinct HOMO-LUMO gap relative to thiophene-containing analogs provides a reproducible reference point for computational chemistry validation.

Selectivity Control in Normal-vs-Cancer Cell Panel Screens

Given the class-observed selectivity ratios >10 for quinobenzothiazines over normal fibroblasts [1], this compound can serve as a selectivity control in high-throughput viability screens aiming to identify cancer-selective agents. Its inclusion helps verify assay window and distinguishes broadly cytotoxic compounds from those with therapeutic windows.

Linker Chemistry Benchmark in Hybrid Drug Design

The 2-oxoethyl ester bridge is a known bioactive linker in phenothiazine conjugates [2]. This compound can be used as a starting material or reference to systematically vary the linker (e.g., replace ester with amide or ether) and quantitatively assess the impact on target binding or cellular potency, thereby guiding medicinal chemistry optimization.

Quote Request

Request a Quote for 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.